molecular formula C10H9F3O3 B1376668 Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate CAS No. 1086836-85-2

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

Cat. No.: B1376668
CAS No.: 1086836-85-2
M. Wt: 234.17 g/mol
InChI Key: PLJUNKFWSHGRNI-UHFFFAOYSA-N
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Description

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a trifluoromethyl group attached to a hydroxyethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate can be synthesized through several methods. One common method involves the reaction of 4-formylbenzoic acid methyl ester with (trifluoromethyl)trimethylsilane in the presence of tetrabutylammonium fluoride as a catalyst. The reaction is typically carried out in tetrahydrofuran (THF) as a solvent. The reaction mixture is then quenched with water, and the product is extracted with ethyl acetate. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The hydroxyethyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)benzoate: Similar structure but with an additional trifluoromethyl group.

    Methyl 4-(2,2,2-trifluoro-1-hydroxypropyl)benzoate: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJUNKFWSHGRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DMF (10 mL) was added to a reaction vessel containing 4-formyl-benzoic acid methyl ester (501.1 mg, 3.053 mmol) and potassium acetate (15.0 mg, 0.153 mmol), and the mixture was cooled to 0° C. Trimethyl(trifluoromethyl)silane (0.96 mL, 6.105 mmol) was added dropwise and the mixture was stirred for 50 minutes. 2 N hydrochloric acid (10 mL) was then added to the reaction mixture, and the mixture was stirred at room temperature overnight and then diluted with ethyl acetate. A saturated aqueous sodium bicarbonate solution was added, and the organic layer and the aqueous layer were separated. The organic layer was sequentially washed with water and saturated brine, and then dried over anhydrous Na2SO4 and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to give 4-(2,2,2-trifluoro-1-hydroxy-ethyl)-benzoic acid methyl ester (680.8 mg, 95%).
Quantity
501.1 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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